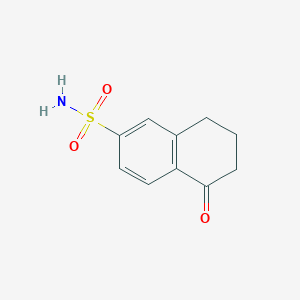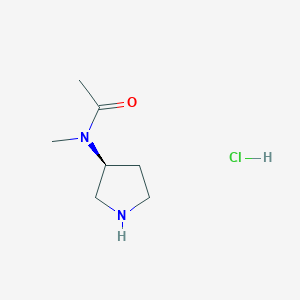![molecular formula C9H12F2O3 B1435731 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one CAS No. 2044712-58-3](/img/structure/B1435731.png)
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one
Overview
Description
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one is a chemical compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system with two fluorine atoms attached to the ninth carbon
Preparation Methods
The synthesis of 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the use of fluorinated precursors and spirocyclic intermediates. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding properties, making it effective in certain chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one can be compared with other similar compounds, such as:
- 1,4-Dioxaspiro[5.5]undecan-2-one
- 1,9-Dioxaspiro[5.5]undecan-5-one
- 1,4-Dioxaspiro[5.5]undecan-3-one
These compounds share the spirocyclic dioxaspiro structure but differ in the presence and position of fluorine atoms or other substituents. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
9,9-difluoro-1,4-dioxaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)3-1-8(2-4-9)7(12)13-5-6-14-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTWJUKMPVINOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12C(=O)OCCO2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)





![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)





